

Application of Cytarabine-13C3 in Leukemia Research Models: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Cytarabine-13C3

Cat. No.: B196190

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Introduction

Cytarabine (ara-C), a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies, functions as a nucleoside analog that disrupts DNA synthesis and repair.[1][2][3][4] To exert its cytotoxic effects, cytarabine must be transported into the cell and subsequently phosphorylated to its active form, cytarabine triphosphate (ara-CTP).[1][2] The intracellular concentration of ara-CTP is a critical determinant of clinical response.[2] Stable isotope-labeled cytarabine, such as **Cytarabine-13C3**, serves as a powerful tool in leukemia research to trace the metabolic fate of the drug, quantify its incorporation into DNA, and investigate mechanisms of resistance. This document provides detailed application notes and protocols for the use of **Cytarabine-13C3** in leukemia research models.

Principle of Application

Cytarabine-13C3 is a stable isotope-labeled version of cytarabine where three carbon atoms in the cytosine ring are replaced with the heavy isotope ^{13}C . This labeling does not alter the biological activity of the drug but allows for its differentiation from endogenous (^{12}C) cytarabine and its metabolites using mass spectrometry (MS). This enables researchers to perform metabolic flux analysis, tracking the conversion of **Cytarabine-13C3** to its phosphorylated forms and its subsequent incorporation into the DNA of leukemia cells. Such studies provide

invaluable insights into drug metabolism, target engagement, and the impact of other cellular metabolites on cytarabine's efficacy.

Data Presentation

Table 1: Quantification of Cytarabine-13C3 and its Metabolites in Leukemia Cell Lines

This table presents hypothetical quantitative data from an experiment where two different leukemia cell lines (a sensitive and a resistant line) are treated with **Cytarabine-13C3**. The intracellular concentrations of the labeled drug and its key metabolite, as well as its incorporation into DNA, are measured by LC-MS/MS.

Parameter	Cell Line A (Sensitive)	Cell Line B (Resistant)
Intracellular [¹³ C ₃]-ara-C (ng/10 ⁶ cells)	150 ± 15	130 ± 20
Intracellular [¹³ C ₃]-ara-CTP (ng/10 ⁶ cells)	85 ± 10	30 ± 7
[¹³ C ₃]-ara-C Incorporation into DNA (fmol/μg DNA)	55 ± 8	12 ± 4
Percentage of Labeled ara-CTP of Total ara-CTP Pool	>95%	>95%

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: LC-MS/MS Parameters for the Analysis of Cytarabine-13C3 and its Metabolites

This table provides exemplary parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Cytarabine-13C3** and its unlabeled counterpart.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Cytarabine (ara-C)	244.0	112.0	15
Cytarabine-13C3 (¹³ C ₃ -ara-C)	247.0	115.0	15
Uracil arabinoside (ara-U)	245.0	113.0	18

Experimental Protocols

Protocol 1: In Vitro Labeling of Leukemia Cells with Cytarabine-13C3

This protocol describes the treatment of cultured leukemia cells with **Cytarabine-13C3** to study its metabolism and incorporation into DNA.

Materials:

- Leukemia cell lines (e.g., MOLM-13, HL-60)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Cytarabine-13C3** (sterile solution)
- Phosphate-buffered saline (PBS), ice-cold
- Methanol, ice-cold
- Microcentrifuge tubes
- Cell scraper

Procedure:

- Cell Seeding: Seed leukemia cells in a 6-well plate at a density of 1×10^6 cells/mL in complete culture medium.

- Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
- Drug Treatment: Add **Cytarabine-13C3** to the cell culture to a final concentration of 1 µM.
- Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 24 hours).
- Cell Harvesting:
 - Transfer the cell suspension to a 15 mL conical tube.
 - Centrifuge at 300 x g for 5 minutes at 4°C.
 - Aspirate the supernatant and wash the cell pellet twice with 5 mL of ice-cold PBS.
- Metabolite Extraction:
 - Resuspend the cell pellet in 1 mL of ice-cold 80% methanol.
 - Incubate on ice for 20 minutes with occasional vortexing.
 - Centrifuge at 16,000 x g for 10 minutes at 4°C.
 - Collect the supernatant containing the intracellular metabolites.
- DNA Extraction:
 - The remaining cell pellet can be used for DNA extraction using a commercial DNA isolation kit.
- Sample Storage: Store the metabolite extracts and DNA samples at -80°C until LC-MS/MS analysis.

Protocol 2: Quantification of Cytarabine-13C3 and its Metabolites by LC-MS/MS

This protocol provides a general procedure for the analysis of samples from Protocol 1.

Materials:

- Metabolite extracts from Protocol 1
- LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
- C18 reverse-phase HPLC column
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Unlabeled cytarabine standard

Procedure:

- Sample Preparation: Dry the metabolite extracts under a stream of nitrogen and reconstitute in 100 μ L of mobile phase A.
- LC Separation:
 - Inject 10 μ L of the sample onto the C18 column.
 - Use a gradient elution with mobile phases A and B to separate the analytes.
- MS/MS Detection:
 - Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
 - Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for labeled and unlabeled cytarabine and its metabolites (refer to Table 2).
- Data Analysis:
 - Quantify the analytes by comparing the peak areas to a standard curve generated with unlabeled cytarabine.
 - The concentration of **Cytarabine-13C3** and its metabolites can be normalized to the cell number.

Protocol 3: Analysis of Cytarabine- $^{13}\text{C}_3$ Incorporation into DNA

This protocol outlines a method to determine the amount of **Cytarabine- $^{13}\text{C}_3$** incorporated into the DNA of leukemia cells.

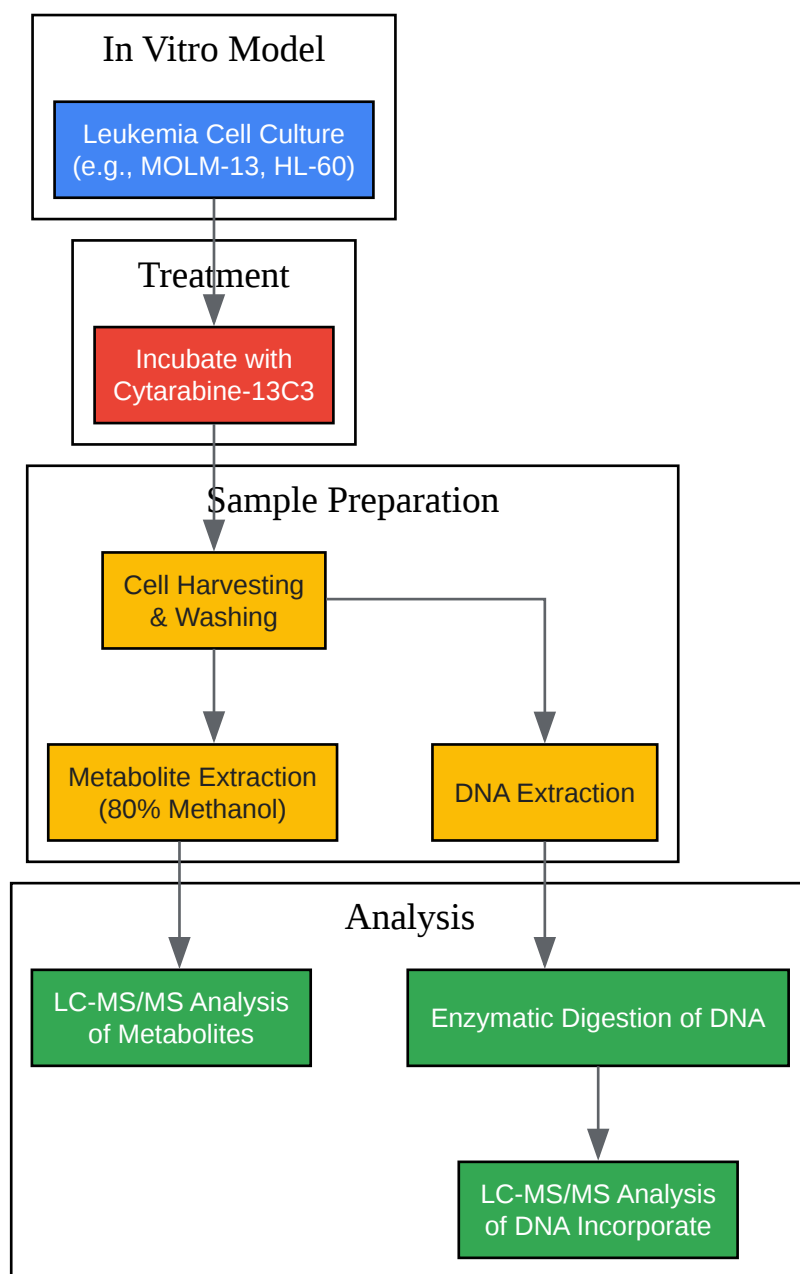
Materials:

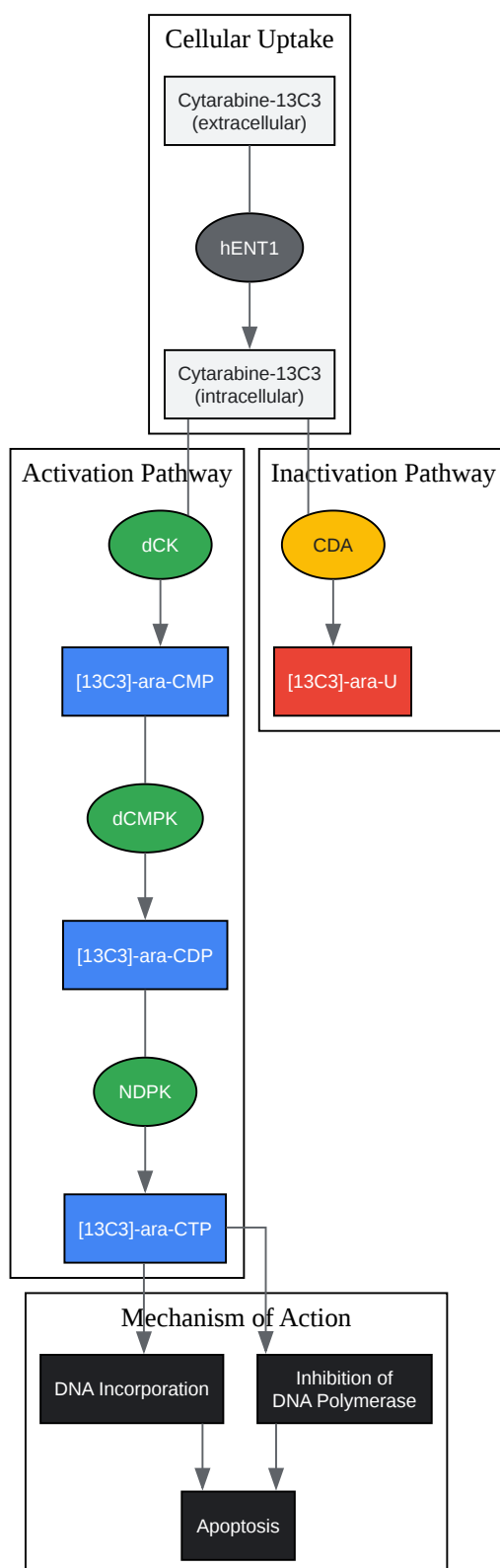
- DNA samples from Protocol 1
- Enzymatic DNA digestion kit (containing nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase)
- LC-MS/MS system

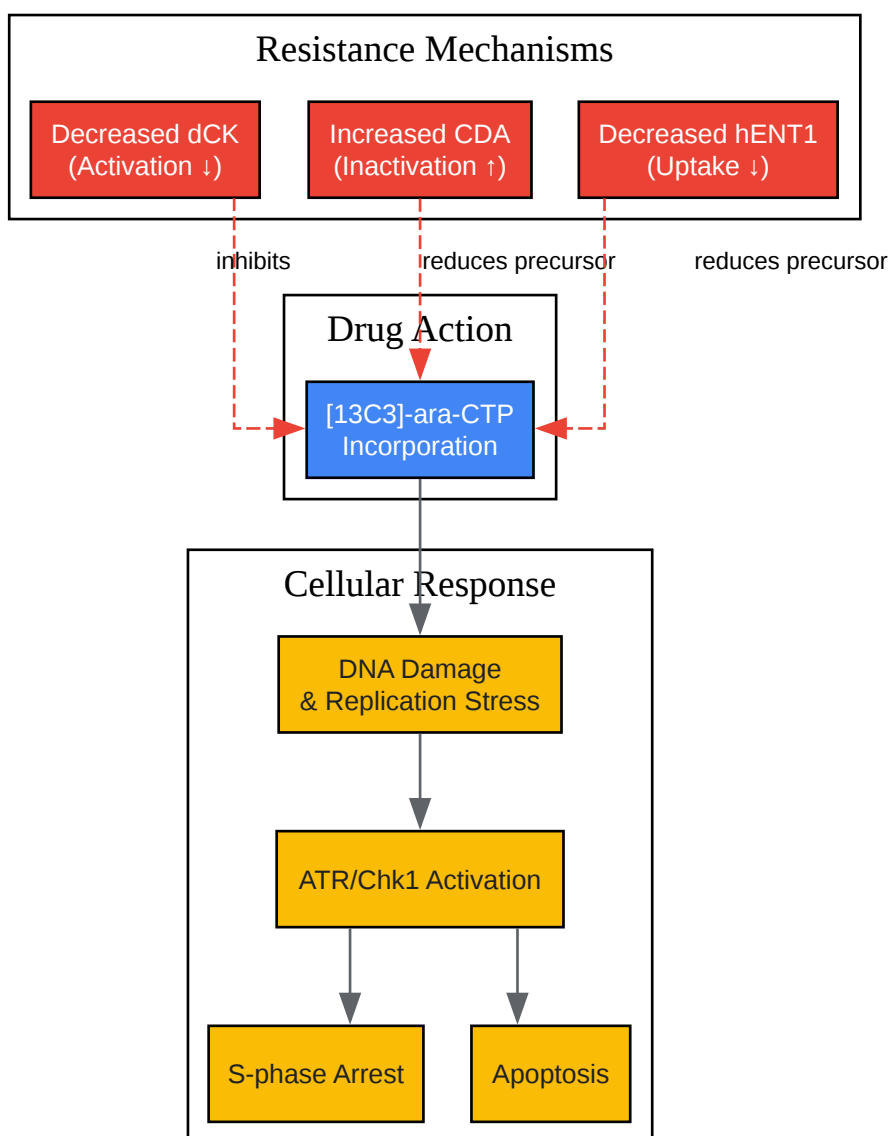
Procedure:

- DNA Digestion: Digest 10 μg of DNA to single nucleosides using an enzymatic digestion kit according to the manufacturer's instructions.
- Sample Cleanup: Use a solid-phase extraction (SPE) method to clean up the digested sample and enrich for nucleosides.
- LC-MS/MS Analysis:
 - Analyze the sample using the LC-MS/MS method described in Protocol 2.
 - Monitor the MRM transition for **Cytarabine- $^{13}\text{C}_3$** .
- Quantification:
 - Quantify the amount of [$^{13}\text{C}_3$]-ara-C released from the DNA against a standard curve.
 - Express the result as fmol of [$^{13}\text{C}_3$]-ara-C per μg of DNA.

Visualizations







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